molecular formula C19H22N2O2S2 B2824219 2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 942007-72-9

2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2824219
CAS No.: 942007-72-9
M. Wt: 374.52
InChI Key: YMKZEKODSKIQQE-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide features a cycloheptathiophene core with two critical substituents:

  • A carboxamide group at position 2.
  • An acetamido side chain at position 2, modified with a 4-(methylthio)phenyl moiety.

This scaffold is structurally versatile, enabling modifications to optimize physicochemical and biological properties. Below, we compare this compound with analogs bearing variations in the acetamido side chain, carboxamide group, and aromatic substituents.

Properties

IUPAC Name

2-[[2-(4-methylsulfanylphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-24-13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-2-4-6-15(14)25-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKZEKODSKIQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Modifications in the Acetamido Side Chain

The acetamido side chain is a key site for structural diversification. Examples include:

Compound Name Substituent on Acetamido Side Chain Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 4-(Methylthio)phenyl C₂₁H₂₃N₃O₂S₂ N/A N/A N/A -
2-(2-(4-Phenylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (VIe) 4-Phenylpiperazin-1-yl C₂₂H₂₈N₄O₂S 60 158–160 IR: 3394 (NH), 1651 (C=O); 1H-NMR δ 6.80–7.27
2-(2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl C₂₃H₂₆N₄O₂S N/A N/A Molecular Weight: 422.54 g/mol
2-(2-Chlorobenzamido)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 2-Chlorobenzamido + N-(2-methylphenyl) C₂₄H₂₄ClN₃O₂S N/A N/A N/A

Key Observations :

  • Electronic Effects : The methylthio group in the target compound enhances lipophilicity compared to polar groups like piperazine (VIe) or pyrazole ().

Modifications in the Aromatic/Carboxamide Regions

Variations in the carboxamide and aromatic regions influence solubility and bioactivity:

Compound Name Aromatic/Carboxamide Modification Biological Activity Synthesis Yield (%) Reference
2-(4-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (40) 4-Methoxybenzamido + N-pyridinyl Anti-influenza (IC₅₀ = 8 µM) 34
2-(2-Methoxybenzamido)-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (42) 2-Methoxybenzamido + N-phenyl Anti-influenza (IC₅₀ = 12 µM) 32
2-[(3,4-Dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 3,4-Dimethylbenzoyl N/A N/A

Key Observations :

  • Bioactivity : Methoxy-substituted analogs (e.g., compound 40) exhibit potent anti-influenza activity, suggesting electron-donating groups enhance target binding .
  • Solubility : Carboxamide substitution with pyridinyl (compound 40) may improve aqueous solubility compared to phenyl groups.

Spectral Highlights :

  • IR Spectroscopy : All analogs show characteristic NH (3300–3400 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches .
  • 1H-NMR : The methylthio group in the target compound would produce a singlet at δ ~2.5 ppm (S-CH₃), distinct from methoxy (δ ~3.8 ppm) or chloro (δ ~7.3 ppm) signals in analogs .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the cyclohepta[b]thiophene core via cyclization reactions under controlled temperatures (e.g., 60–80°C) using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2: Introduction of the acetamido group via nucleophilic substitution or amide coupling, often catalyzed by triethylamine (TEA) or pyridine .
  • Step 3: Functionalization of the 4-(methylthio)phenyl moiety through sulfonylation or thioether formation, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification: HPLC or column chromatography is used to isolate the compound, with purity >95% confirmed by analytical HPLC .

Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range
1TEA, DCMDCM60°C45–60%
2Pyridine, DMFDMFRT70–85%
3Na₂S, MeITHF0–5°C50–65%

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the methylthio group’s singlet appears at δ 2.5 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 435.12) .
  • X-ray Crystallography: Resolves conformational ambiguities in the cycloheptane-thiophene fused ring system .
  • HPLC: Monitors purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Methodological Answer: Low yields often stem from steric hindrance or side reactions. Strategies include:

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions .
  • Computational Modeling: Quantum mechanical calculations (e.g., DFT) predict transition states and guide solvent selection (e.g., DMF vs. THF) to stabilize intermediates .
  • Catalyst Screening: Alternative catalysts like DMAP or HOBt improve coupling efficiency in amide bond formation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies may arise from structural variations (e.g., substituents) or assay conditions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Analysis: Compare bioactivity of derivatives (Table 2). For example, replacing the methylthio group with ethylsulfonyl enhances anticancer activity against MCF-7 cells .
  • Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .

Table 2: Impact of Substituents on Biological Activity

SubstituentTarget (IC₅₀)Cell LineReference
4-(Methylthio)phenyl12.5 µM (Kinase X)HepG2
4-Ethylsulfonylphenyl5.8 µM (Kinase X)MCF-7
4-Nitrobenzamido18.3 µM (Kinase Y)A549

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding poses to receptors (e.g., kinase domains). The methylthio group’s hydrophobicity improves fit into hydrophobic pockets .
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP): Quantifies binding affinity changes upon substituent modification, guiding rational design .

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